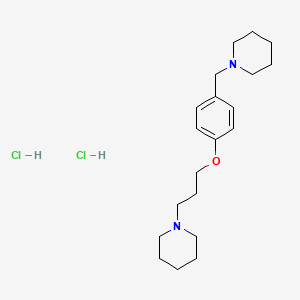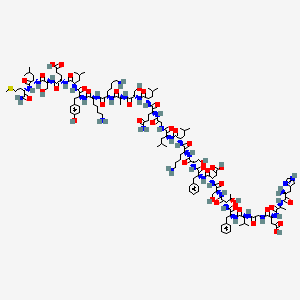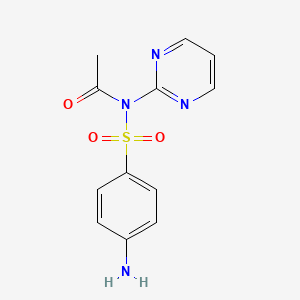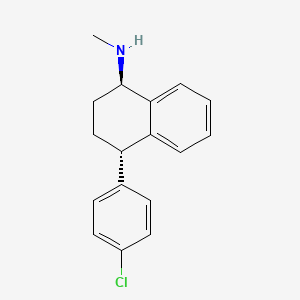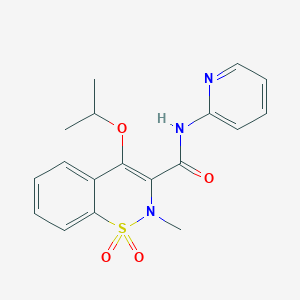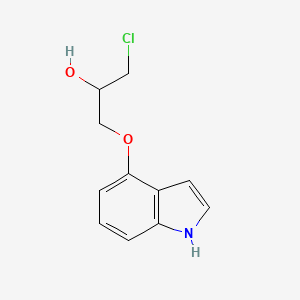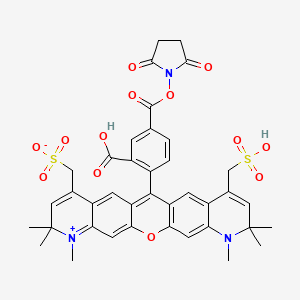
Alexa Fluor 594 meta-isomer
描述
Alexa Fluor 594 meta-isomer is a fluorescent dye known for its bright red fluorescence. It is commonly used in various biological and chemical applications due to its high photostability and water solubility. This compound is particularly valuable in imaging and flow cytometry, where it provides stable signal generation .
作用机制
Target of Action
The primary targets of Alexa Fluor 594 meta-isomer are proteins, specifically the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This compound is used as a fluorescent dye to stain biological specimens .
Mode of Action
This compound interacts with its targets through a process known as conjugation. The NHS ester (or succinimidyl ester) of Alexa Fluor 594 can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of brighter conjugates and more sensitive detection .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the visualization of proteins and other biological structuresInstead, it serves as a tool for marking and visualizing specific biological structures under a microscope .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not typically discussed in the context of traditional drugs. This is because the compound is primarily used in vitro for staining and visualizing biological specimens, rather than being administered in vivo. It’s worth noting that the compound is water-soluble , which can influence its distribution and elimination in a hypothetical in vivo setting.
Result of Action
The result of this compound’s action is the production of bright, stable fluorescence, enabling the sensitive detection of the target molecules . This allows researchers to visualize specific structures within biological specimens, aiding in various areas of biological research and diagnosis .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the compound is pH-insensitive from pH 4 to pH 10, which means its fluorescence is stable across a wide range of pH values . Additionally, the conjugation reaction typically occurs at room temperature . The compound should be stored in a refrigerator between -5 to -30°C and protected from light .
生化分析
Biochemical Properties
Alexa Fluor 594 meta-isomer plays a crucial role in biochemical reactions, primarily as a labeling agent. It interacts with primary amines on proteins, peptides, and other biomolecules through its reactive succinimidyl ester group. This interaction forms a stable covalent bond, allowing the dye to be conjugated to the target molecule without affecting its biological activity . The dye’s high quantum yield and photostability make it ideal for detecting low-abundance biological structures with great sensitivity .
Cellular Effects
This compound influences various cellular processes by serving as a fluorescent marker. It is used to label proteins, antibodies, and other biomolecules, enabling the visualization of cellular structures and processes. The dye does not significantly alter cell function, making it suitable for live-cell imaging . It is also pH-insensitive over a wide range, ensuring consistent fluorescence signals in different cellular environments .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form covalent bonds with primary amines on biomolecules. This binding interaction is facilitated by the succinimidyl ester group, which reacts with the amine groups to form a stable amide bond . This covalent attachment ensures that the dye remains conjugated to the target molecule, providing a reliable fluorescent signal for imaging and detection purposes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates high stability and minimal degradation over time. Its photostability ensures that the fluorescence signal remains consistent during prolonged imaging sessions . Long-term studies have shown that the dye does not significantly affect cellular function, making it suitable for both in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, the dye provides bright and stable fluorescence signals without causing toxicity . At high doses, there may be potential adverse effects, including cytotoxicity and interference with cellular processes . It is essential to determine the appropriate dosage to achieve the desired labeling without compromising cell viability.
Metabolic Pathways
This compound is not metabolized by cellular enzymes, ensuring that its fluorescence properties remain intact after conjugation . The dye’s stability and resistance to metabolic degradation make it an ideal choice for long-term imaging studies. It does not significantly affect metabolic flux or metabolite levels in labeled cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its conjugation to target biomolecules. The dye can be attached to proteins, antibodies, and other molecules, allowing it to localize to specific cellular compartments . Its cell-permeable nature enables it to stain live cells without causing toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization depending on the target molecule it is conjugated to. For example, when conjugated to antibodies targeting specific organelles, the dye can be used to visualize the localization and distribution of these organelles within the cell . The dye’s ability to remain stable and fluorescent in various cellular compartments makes it a valuable tool for subcellular imaging.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Alexa Fluor 594 meta-isomer involves the synthesis of the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 594. The typical synthetic route includes the reaction of the fluorophore with succinimidyl ester, which allows it to conjugate with proteins and other amine-containing molecules .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-quality anhydrous solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is carried out in a sodium bicarbonate buffer at pH 8.3, at room temperature for about an hour. The resulting product is then purified using gel filtration columns or dialysis .
化学反应分析
Types of Reactions: Alexa Fluor 594 meta-isomer primarily undergoes substitution reactions, particularly with primary amines. This reaction forms stable amide bonds, making it suitable for conjugation with proteins and peptides .
Common Reagents and Conditions:
Reagents: Succinimidyl ester, primary amines, sodium bicarbonate buffer.
Conditions: Room temperature, pH 8.3, reaction time of 1 hour.
Major Products: The major product formed from these reactions is the Alexa Fluor 594 conjugate, which exhibits enhanced fluorescence and photostability .
科学研究应用
Alexa Fluor 594 meta-isomer is widely used in various scientific research fields:
Chemistry: Used as a fluorescent label in various chemical assays.
Biology: Employed in cellular and molecular biology for staining and imaging biological specimens.
Medicine: Utilized in diagnostic imaging and flow cytometry to detect and quantify specific cell populations.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
相似化合物的比较
- Alexa Fluor 350
- Alexa Fluor 488
- Alexa Fluor 647
Comparison: Alexa Fluor 594 meta-isomer is unique due to its bright red fluorescence and high photostability. Compared to other Alexa Fluor dyes, it offers a broader pH range of stability and greater resistance to photobleaching. This makes it particularly suitable for long-term imaging applications .
属性
IUPAC Name |
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHCBZDWVYWWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N3O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


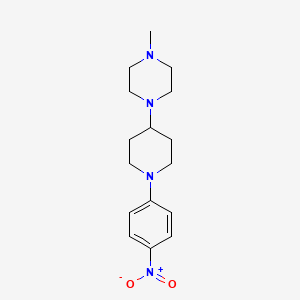
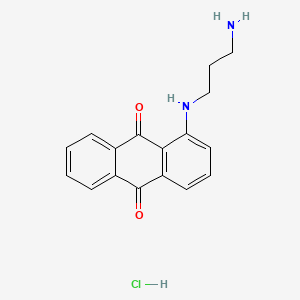
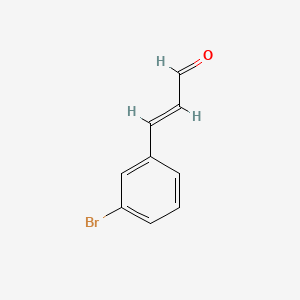
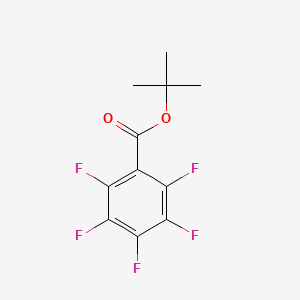
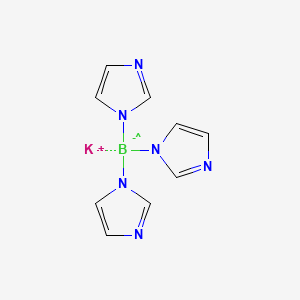
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)
